molecular formula C18H23N3O2 B6671078 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B6671078
M. Wt: 313.4 g/mol
InChI Key: DGPOVTNBJGSZGP-YOEHRIQHSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a pyrazole ring, an oxolane ring, and a phenyl group

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-6-16-15(12-20-21-16)18(22)19-11-14-9-10-23-17(14)13-7-4-3-5-8-13/h3-5,7-8,12,14,17H,2,6,9-11H2,1H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPOVTNBJGSZGP-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)NCC2CCOC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=NN1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Construction of the Pyrazole Ring: The pyrazole ring is formed by the condensation of a 1,3-dicarbonyl compound with hydrazine under reflux conditions.

    Final Coupling: The final step involves coupling the oxolane and pyrazole intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for improved efficiency and yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxolane rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring, using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen and oxygen donor atoms.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its pyrazole ring, which is known to interact with various biological targets.

    Receptor Binding: May bind to specific receptors in the body, influencing biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The oxolane ring and phenyl group contribute to the compound’s overall binding affinity and specificity. Molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-ethyl-1H-pyrazole-4-carboxamide
  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-butyl-1H-pyrazole-4-carboxamide

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-5-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at the 5-position of the pyrazole ring provides distinct steric and electronic properties compared to its ethyl and butyl analogs, potentially leading to different biological effects and applications.

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